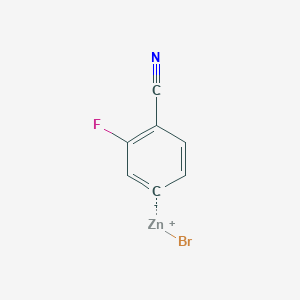

4-Cyano-3-fluorophenylzinc bromide

Übersicht

Beschreibung

4-Cyano-3-fluorophenylzinc bromide: is an organozinc compound with the molecular formula C7H3BrFNZn. It is commonly used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. This compound is valued for its ability to form carbon-carbon bonds, making it a crucial reagent in the synthesis of various complex organic molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Cyano-3-fluorophenylzinc bromide can be synthesized through the reaction of 4-cyano-3-fluorobromobenzene with zinc in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction typically involves the use of a catalyst such as palladium to facilitate the formation of the organozinc compound.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Negishi Coupling

4-Cyano-3-fluorophenylzinc bromide participates in palladium- or nickel-catalyzed Negishi couplings with aryl/heteroaryl halides. For example:

-

Reaction with 2,4,6-Trichloro-1,3,5-triazine :

Under cobalt catalysis (CoCl₂, 10 mol%), this reagent substitutes chlorine atoms in triazine derivatives to form fluorinated triazine frameworks. A threefold coupling achieved yields of 50–65% depending on ligand choice (e.g., 4,4’-diMeO-bpy improved selectivity) .

| Substrate | Catalyst/Ligand | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| 2,4,6-Trichloro-1,3,5-triazine | CoCl₂/4,4’-diMeO-bpy | THF | 65 | |

| Bromobenzene | NiCl₂·DME/bpy | DMA | 60 |

Cobalt-Catalyzed Acylation

In THF at 25°C, this reagent reacts with thioester electrophiles (e.g., S-pyridin-2-yl 4-methoxybenzothioate) via cobalt catalysis (CoCl₂, 10 mol%) to yield acylated products. Key data:

Nucleophilic Aromatic Substitution

Stability and Reaction Optimization

-

Solvent Sensitivity : Reactivity is optimal in anhydrous THF or MeCN. Protic solvents (e.g., water) induce decomposition, releasing flammable gases .

-

Catalyst-Ligand Synergy : Bipyridine ligands enhance nickel-catalyzed coupling efficiency by stabilizing low-valent metal centers .

Comparative Reactivity

Electron-withdrawing substituents reduce the nucleophilicity of the zinc reagent but improve selectivity in coupling reactions. For example:

| Arylzinc Reagent | Reaction Partner | Yield (%) |

|---|---|---|

| This compound | 2,4,6-Trichloro-1,3,5-triazine | 65 |

| 4-Fluorophenylzinc bromide | Same substrate | 41 |

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Reactivity and Utility:

4-Cyano-3-fluorophenylzinc bromide is primarily utilized in the synthesis of aryl compounds through cross-coupling reactions, particularly the Suzuki-Miyaura reaction. Its ability to react with various electrophiles makes it a valuable building block in organic synthesis.

Applications:

- Cross-Coupling Reactions: It can couple with aryl halides to form biaryl compounds, which are essential in pharmaceuticals and agrochemicals.

- Synthesis of Heterocycles: The compound can be employed to synthesize heterocyclic compounds, which are crucial in drug development.

Medicinal Chemistry

Case Studies:

Research has demonstrated the effectiveness of this compound in developing new pharmaceutical agents. For instance, its use in synthesizing selective androgen receptor modulators (SARMs) has shown promise in hormonal therapies.

- Example Study: A study on the compound's derivatives indicated that they exhibit high binding affinity for androgen receptors, suggesting potential use in male contraceptive methods. The compound's structural modifications led to enhanced biological activity and selectivity towards target tissues .

Green Chemistry:

The use of organozinc reagents like this compound aligns with principles of green chemistry by facilitating reactions that minimize waste and reduce environmental impact.

Wirkmechanismus

The mechanism of action of 4-cyano-3-fluorophenylzinc bromide in cross-coupling reactions involves the formation of a transient organopalladium intermediate. This intermediate undergoes transmetalation with the organozinc compound, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst.

Vergleich Mit ähnlichen Verbindungen

- 4-Cyano-3-fluorophenylboronic acid

- 4-Cyano-3-fluorophenylmagnesium bromide

- 4-Cyano-3-fluorophenylstannane

Comparison: 4-Cyano-3-fluorophenylzinc bromide is unique in its reactivity and stability compared to other organometallic reagents. While 4-cyano-3-fluorophenylboronic acid is commonly used in Suzuki-Miyaura coupling, the zinc bromide derivative offers different reactivity profiles and can be more suitable for certain reaction conditions. Similarly, 4-cyano-3-fluorophenylmagnesium bromide (a Grignard reagent) and 4-cyano-3-fluorophenylstannane (an organotin compound) have their own specific applications and limitations, making this compound a valuable alternative in various synthetic contexts.

Biologische Aktivität

4-Cyano-3-fluorophenylzinc bromide is an organozinc compound notable for its potential applications in organic synthesis and medicinal chemistry. This compound's biological activity, particularly its interactions with various biological targets, warrants detailed investigation. This article explores the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound has the molecular formula CHBrFNZn. Its structure features a cyano group and a fluorine atom attached to a phenyl ring, which influences its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 232.43 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

| Appearance | White to light yellow solid |

The biological activity of this compound is primarily linked to its role as a reagent in synthetic chemistry, particularly in the formation of carbon-carbon bonds through cross-coupling reactions. This compound can facilitate the synthesis of complex organic molecules that may exhibit various biological activities.

- Anticancer Activity : Preliminary studies suggest that derivatives formed from this compound may inhibit cancer cell proliferation. The mechanism involves the modulation of signaling pathways associated with cell growth and apoptosis.

- Antimicrobial Properties : Some derivatives have shown promise as antimicrobial agents. The incorporation of the cyano and fluorine groups enhances their interaction with microbial membranes, potentially disrupting cellular integrity.

- Neuroprotective Effects : There is emerging evidence that compounds derived from this zinc reagent may protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases.

Case Study 1: Anticancer Activity

A study investigated the efficacy of a compound synthesized using this compound against breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential for further development as an anticancer agent.

Case Study 2: Antimicrobial Testing

Another research project evaluated the antimicrobial properties of various derivatives synthesized from this compound against Staphylococcus aureus and Escherichia coli. Results showed that several derivatives exhibited minimum inhibitory concentrations (MICs) below 50 µg/mL, indicating strong antimicrobial potential.

Table 2: Summary of Biological Activities

Eigenschaften

IUPAC Name |

bromozinc(1+);2-fluorobenzene-4-ide-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3FN.BrH.Zn/c8-7-4-2-1-3-6(7)5-9;;/h1,3-4H;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIWFBYSTLSLEQQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=[C-]1)F)C#N.[Zn+]Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrFNZn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.